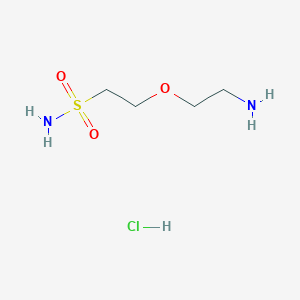
2-(2-Aminoethoxy)ethane-1-sulfonamide hydrochloride
Overview
Description
“2-(2-Aminoethoxy)ethane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C4H13ClN2O3S and a molecular weight of 204.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aminoethoxy group attached to an ethane-1-sulfonamide group . The presence of the sulfonamide group is characteristic of a class of compounds known as sulfonamides .
Scientific Research Applications
Carbonic Anhydrase Inhibition
2-(2-Aminoethoxy)ethane-1-sulfonamide hydrochloride derivatives have been studied as inhibitors of carbonic anhydrase, an enzyme involved in important physiological processes. These derivatives, including aromatic/heterocyclic sulfonamides, have shown efficient inhibition, particularly against the isozymes CA II and IV, which play a critical role in aqueous humor secretion in the eye. This finding suggests potential applications in treating conditions like glaucoma (Scozzafava et al., 1999).
Synthesis of Polyfunctional Sulfonamides
Research has explored the synthesis of polyfunctional sulfonamides using sulfur dioxide-mediated methods. Such synthesis processes yield a variety of sulfonamide compounds that may have diverse applications in pharmaceuticals and other industries (Bouchez et al., 2004).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for antitumor properties. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials. This research indicates the potential of certain sulfonamides in cancer treatment (Owa et al., 2002).
Photocatalytic Degradation of Sulfonamides
Studies have investigated the photocatalytic degradation of sulfonamides like sulfadimethoxine using mesoporous TiO2 microspheres. This research is significant for environmental applications, particularly in the treatment of wastewater containing antibiotic residues (Guo et al., 2012).
Mechanism of Action
While the specific mechanism of action for “2-(2-Aminoethoxy)ethane-1-sulfonamide hydrochloride” is not available, sulfonamides are known to exhibit a range of pharmacological activities. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Future Directions
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S.ClH/c5-1-2-9-3-4-10(6,7)8;/h1-5H2,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDVCKCVZDJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)



![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)



![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)

